molecular formula C8H4F3NS B144063 5-(Trifluoromethyl)-1,3-benzothiazole CAS No. 131337-62-7

5-(Trifluoromethyl)-1,3-benzothiazole

Cat. No.: B144063
CAS No.: 131337-62-7
M. Wt: 203.19 g/mol
InChI Key: ODSGKKPRKQLYDA-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1,3-benzothiazole is a heterocyclic aromatic compound featuring a benzothiazole core substituted with a trifluoromethyl (-CF₃) group at the 5-position. This structural motif confers unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and electron-withdrawing effects, making it a valuable scaffold in medicinal chemistry and material science .

The compound has demonstrated significant biological activity, particularly as a tyrosinase inhibitor. For instance, derivatives such as 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (compound 1b) exhibit potent inhibition of mushroom tyrosinase (IC₅₀ = 0.2 ± 0.01 μM), surpassing the efficacy of kojic acid by 55-fold . Additionally, its derivatives show promise in antitubcular applications, with structural analogs like 2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazole displaying activity against Mycobacterium tuberculosis H37Rv .

Properties

IUPAC Name

5-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)5-1-2-7-6(3-5)12-4-13-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSGKKPRKQLYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601426
Record name 5-(Trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131337-62-7
Record name 5-(Trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1,3-benzothiazole typically involves the introduction of the trifluoromethyl group into the benzothiazole ring. One common method is the reaction of 2-aminobenzenethiol with trifluoroacetic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring with the trifluoromethyl group attached at the 5-position .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

Benzothiazole derivatives, including 5-(trifluoromethyl)-1,3-benzothiazole, have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit potent cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

  • A study evaluated several benzothiazole derivatives against human cancer cell lines, revealing that compounds with electron-withdrawing groups like trifluoromethyl demonstrated enhanced activity. For instance, derivatives showed GI50 values in the low micromolar range against breast cancer and leukemia cell lines .
  • The compound this compound was noted for its ability to inhibit the growth of melanoma and prostate cancer cells effectively .

Data Table: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineGI50 (µM)Reference
5-(CF₃)-1,3-BTMCF-7 (Breast)0.4
5-(CF₃)-1,3-BTU-937 (Leukemia)0.57
5-(CF₃)-1,3-BTB16-F10 (Melanoma)0.5

Antiviral Applications

The antiviral potential of benzothiazole derivatives has also been a focus of research, particularly against viral infections such as H5N1 influenza and SARS-CoV-2.

Case Study: Antiviral Activity

  • A recent study synthesized a series of benzothiazolyl-pyridine hybrids that included this compound derivatives. These compounds demonstrated significant antiviral activity against H5N1 and SARS-CoV-2 viruses. Specifically, one derivative exhibited over 90% inhibition of the H5N1 virus at low concentrations .

Data Table: Antiviral Activity Against H5N1

CompoundConcentration (µmol/μL)Inhibition (%)Reference
8h0.593
Ribavirin0.5100

Antiparasitic Applications

Benzothiazoles have shown promising results in treating parasitic infections, particularly Chagas disease caused by Trypanosoma cruzi.

Case Study: Trypanocidal Activity

  • Research demonstrated that derivatives of this compound possess trypanocidal properties by inhibiting the proliferation of Trypanosoma cruzi. The compound 2-methoxy-4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl] phenol was found to have an IC50 value of approximately 23 µM against epimastigotes .

Data Table: Trypanocidal Activity

CompoundIC50 (µM)Target OrganismReference
BT1023Trypanosoma cruzi
BT3Not specifiedTrypanosoma cruzi

Summary of Biological Activities

The following table summarizes the broad spectrum of biological activities associated with benzothiazole derivatives:

Data Table: Biological Activities of Benzothiazoles

Activity TypeExamples
AnticancerBreast cancer, leukemia
AntiviralH5N1 influenza, SARS-CoV-2
AntiparasiticChagas disease
Other ActivitiesAntimicrobial, anti-inflammatory

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1,3-benzothiazole involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to hydrophobic pockets within proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Observations :

  • Position of -CF₃ : The 5-position maximizes steric and electronic effects, enhancing binding to tyrosinase’s active site .
  • Substituent Diversity : Electron-withdrawing groups (e.g., -Cl, -Br) at C2 improve antitubcular activity, while hydroxyl groups on aryl rings (e.g., 1b ) enhance tyrosinase inhibition and antioxidant capacity .

Tyrosinase Inhibition

  • Compound 1b: IC₅₀ = 0.2 μM (competitive inhibitor of both monophenolase and diphenolase) .
  • Kojic Acid : IC₅₀ = 11.1 μM, highlighting 1b ’s superior potency .
  • 5-Chloro Derivatives : Less potent against tyrosinase due to reduced electron-withdrawing effects compared to -CF₃ .

Antitubercular Activity

  • 2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazole : Exhibits activity against M. tuberculosis via C-F and C-Cl interactions in bacterial enzymes .
  • Non-CF₃ Analogs: Lower activity due to decreased lipophilicity and metabolic stability .

Physicochemical and Spectral Properties

  • IR Spectroscopy : The C-F stretching vibration in this compound appears at ~1077 cm⁻¹, distinct from C-Cl (~789 cm⁻¹) in chloro derivatives .
  • NMR Data :
    • 1H NMR : Aromatic protons in this compound resonate at δ 7.40–8.32 ppm, whereas methyl-substituted analogs (e.g., 2-methyl derivative) show upfield shifts (δ 6.72–7.71 ppm) due to reduced electron withdrawal .

Biological Activity

5-(Trifluoromethyl)-1,3-benzothiazole is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, focusing on anticancer, antiparasitic, and antimicrobial activities, supported by data tables and relevant case studies.

Overview of Biological Activities

The biological activity of this compound and its derivatives has been extensively studied, revealing promising results in various therapeutic areas:

  • Anticancer Activity : Several studies have highlighted the compound's potential as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers.
  • Antiparasitic Activity : The compound has shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease.
  • Antimicrobial Activity : It also demonstrates antibacterial properties against both gram-positive and gram-negative bacteria.

The anticancer effects of benzothiazole derivatives are primarily attributed to their ability to inhibit cell proliferation and induce apoptosis. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances their potency by increasing the electron deficiency of the aromatic system, facilitating interactions with biological targets.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that this compound derivatives exhibited significant growth inhibition in various human tumor cell lines. The log GI50 values for these compounds ranged from -5.48 to -6.0 across different cancer types (e.g., breast, lung, colon) compared to the standard drug 5-fluorouracil .
    Cell Line TypeLog GI50 Value
    Breast Cancer (MCF-7)-5.56
    Lung Cancer (A549)-6.0
    Colon Cancer (HT-29)-5.89
    Melanoma (B16-F10)-5.48
  • Inhibition of Inflammatory Cytokines :
    • Compounds derived from this scaffold were shown to reduce the expression of inflammatory markers such as IL-6 and TNF-α in macrophage cell lines, suggesting an anti-inflammatory mechanism that may complement their anticancer activity .

Antiparasitic Activity

The compound's effectiveness against Trypanosoma cruzi was evaluated through in vitro assays:

  • Trypanocidal Effects : The fluorinated derivative 2-methoxy-4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl] phenol demonstrated significant inhibition of epimastigote proliferation with an IC50 value of 23.1 μM .
CompoundIC50 (μM)
2-methoxy-4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl] phenol23.1

Antimicrobial Activity

The antimicrobial properties were assessed against various bacterial strains:

  • Broad-Spectrum Antibacterial Activity : Several derivatives exhibited activity against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for some compounds were as low as 16 μg/mL against resistant strains .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Klebsiella pneumoniae64

Structure-Activity Relationship (SAR)

Research indicates that the introduction of trifluoromethyl groups significantly enhances the biological activity of benzothiazole derivatives. The presence of substituents on the phenyl ring also plays a crucial role in modulating activity profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Trifluoromethyl)-1,3-benzothiazole, and how are intermediates validated?

  • Methodology : A common approach involves cyclocondensation reactions using substituted anilines and thioureas under acidic conditions. For example, intermediates like 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole are synthesized via nucleophilic substitution, followed by purification via column chromatography. Structural validation relies on IR spectroscopy (e.g., C=N stretching at ~1698 cm⁻¹) and NMR (e.g., δ 7.40–8.32 ppm for aromatic protons in CDCl₃) .
  • Validation : Elemental analysis (C, H, N, S) and spectral consistency with reference data ensure purity and structural fidelity .

Q. How is this compound characterized spectroscopically?

  • Key Techniques :

  • IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at ~1077 cm⁻¹, C-S at ~641 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons and carbons are resolved in CDCl₃ (e.g., δ 7.71 ppm for singlet protons adjacent to the trifluoromethyl group) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 217.21 for C₉H₆F₃NS) confirm molecular weight .

Q. What are the primary pharmacological applications of this compound derivatives?

  • Example : 2-Aryl-substituted derivatives exhibit antitubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values correlating to electronic effects of substituents (e.g., chloro and bromo groups enhance potency) . Mechanistic studies suggest inhibition of cell wall synthesis or enzymatic targets like enoyl-ACP reductase .

Advanced Research Questions

Q. How can nickel catalysis enable functionalization of this compound?

  • Methodology : A nickel(0)-catalyzed alkyne insertion into the C–S bond of 2-(trifluoromethyl)-1,3-benzothiazole forms seven-membered benzothiazepines. Subsequent thermal desulfidation yields 2-(trifluoromethyl)quinolines. Key steps :

  • Oxidative addition of Ni(0) to the C–S bond.
  • Alkyne insertion to form a thianickelacycle intermediate (confirmed by X-ray crystallography).
  • Desulfidation at 120°C to eliminate sulfur .
    • Applications : This method enables sulfur-to-alkyne substitution, expanding access to trifluoromethylated heterocycles for drug discovery .

Q. How do computational studies resolve contradictions in docking results for benzothiazole derivatives?

  • Case Study : Docking simulations of 2-aryl benzothiazoles with M. tuberculosis targets (e.g., InhA) may show conflicting binding poses. Resolution strategies :

  • Compare experimental IC₅₀ values with docking scores to prioritize poses.
  • Use molecular dynamics (MD) simulations to assess stability of ligand-protein complexes over time.
  • Validate with mutagenesis studies (e.g., altering active-site residues) .

Q. What strategies optimize the solubility and bioavailability of this compound-based compounds?

  • Approaches :

  • Pro-drug design : Esterification of hydroxyl groups (e.g., acetyl or glycosyl derivatives) enhances water solubility .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve systemic delivery and reduce off-target effects .
  • LogP optimization : Introducing polar substituents (e.g., methoxy or amine groups) lowers octanol-water partition coefficients .

Q. How do reaction conditions influence regioselectivity in benzothiazole functionalization?

  • Example : In the synthesis of 5-(trifluoromethyl)quinolines from benzothiazoles, solvent polarity and catalyst loading critically affect regioselectivity. Polar aprotic solvents (e.g., DMF) favor alkyne insertion at the 2-position, while lower Ni catalyst concentrations reduce side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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